2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide
Overview
Description
2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide is an organic compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of the chlorophenoxy group in its structure imparts unique chemical properties, making it a subject of interest for scientific studies.
Mechanism of Action
Target of Action
It is known to act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
The effects of 2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide are measured mainly by subjective responses . It is known to block nerve impulses or pain sensations that are sent to the brain .
Biochemical Pathways
It is known that the compound can induce oxidative stress in certain organisms .
Pharmacokinetics
Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .
Result of Action
It is known to induce oxidative stress in certain organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study on the impacts of a similar compound, 2-methyl-4-chlorophenoxyacetic acid (MCPA), on the aquatic plant Hydrilla verticillata, it was found that the plant could recover once it was returned to natural conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide typically involves the reaction of 4-chlorophenol with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-chlorophenol is replaced by the methoxyacetyl group. The resulting intermediate is then treated with methylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization and distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amides or thiols.
Scientific Research Applications
2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of agrochemicals and herbicides
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to 2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide, used in agriculture.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxy compound widely used as a herbicide.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-methoxy-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-12(14-2)10(13)7-15-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMCWLGUXMFYNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC=C(C=C1)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591359 | |
Record name | 2-(4-Chlorophenoxy)-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18232-70-7 | |
Record name | 2-(4-Chlorophenoxy)-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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